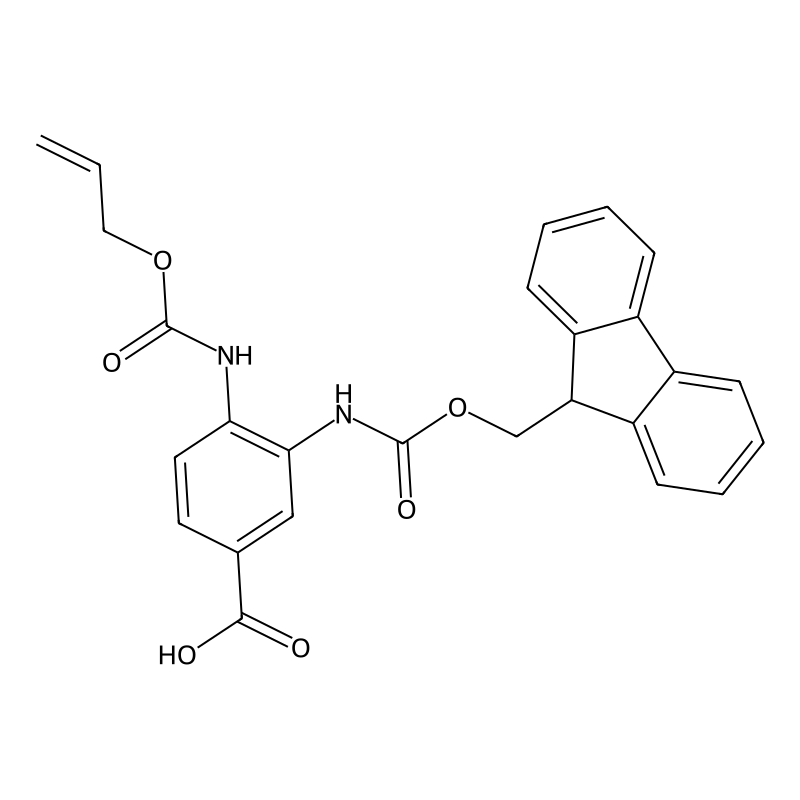

Fmoc-Dbz(o-Alloc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc-Dbz(o-Alloc)-OH in Solid Phase Peptide Synthesis (SPPS)

Fmoc (Fluorenylmethoxycarbonyl)

This is a protecting group attached to the N-terminus (amino end) of the molecule. Fmoc protects the N-terminus during peptide chain assembly and can be selectively removed using mild basic conditions, allowing the next amino acid to be coupled. Source: Iris Biotech GmbH, "Fmoc-Dbz-OH":

Dbz (3,4-Diaminobenzoic Acid)

This is the core structure of the molecule. Dbz acts as a linker, attaching the peptide chain to the solid support resin used in SPPS. It offers a unique advantage - the ability to generate peptide thioesters. Source: Iris Biotech GmbH, "Fmoc-Dbz(o-Alloc)-OH":

(o-Alloc) (Allyloxycarbonyl)

This is an optional protecting group attached to the side chain of the Dbz moiety. Alloc is an orthogonal protecting group to Fmoc, meaning it can be selectively removed under different conditions compared to Fmoc. This allows for further manipulation of the peptide after chain assembly. Source: Advanced ChemTech, "Fmoc-(ortho-Alloc)-Dbz-OH":

Application in Peptide Thioester Synthesis

The primary application of Fmoc-Dbz(o-Alloc)-OH lies in the synthesis of peptide thioesters. Here's how it works:

Resin Attachment

The Fmoc-Dbz(o-Alloc)-OH building block is attached to the resin, serving as the starting point for peptide chain assembly.

Peptide Chain Assembly

Subsequent amino acids with Fmoc-protected N-termini are sequentially coupled to the growing peptide chain using standard Fmoc/SPPS protocols.

Thioester Formation

After chain assembly, the Fmoc group is removed, exposing the free N-terminus. This N-terminus can be then be activated using a reagent like p-nitrophenyl chloroformate. Finally, treatment with a thiol compound converts the C-terminus (carboxyl end) of the peptide into a thioester. Source: Iris Biotech GmbH, "Fmoc-Dbz-OH":

Peptide thioesters are valuable tools in various research applications, such as:

Native Chemical Ligation (NCL)

This technique allows the ligation (joining) of two pre-synthesized peptide fragments to form a larger peptide. Peptide thioesters are particularly useful substrates for NCL due to their reactivity.

Protein Labeling

Thioesters can be used to label proteins with specific functionalities for further studies.

Fmoc-Dbz(o-Alloc)-OH, chemically known as 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-amino-benzoic acid with an ortho-allyloxycarbonyl (Alloc) protecting group, is a specialized compound utilized primarily in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis, allowing for selective reactions without interfering with other functional groups. The addition of the Alloc group enhances the compound's utility by providing a reversible protection strategy that minimizes side reactions, particularly during the synthesis of complex peptides.

Fmoc-Dbz(o-Alloc)-OH participates in several key reactions during peptide synthesis:

- Deprotection: The Fmoc group can be removed using basic conditions (e.g., piperidine), exposing the amine for further coupling reactions.

- Acylation: Following deprotection, the free amine can react with activated carboxylic acids to form peptide bonds.

- Native Chemical Ligation: The thioester derived from Fmoc-Dbz(o-Alloc)-OH can undergo native chemical ligation, a method that allows for the joining of two peptide segments via a thioester intermediate.

- Reversible Protection: The Alloc group can be selectively removed using palladium catalysts, allowing for further functionalization or coupling without compromising the integrity of the peptide chain .

While specific biological activities of Fmoc-Dbz(o-Alloc)-OH are not extensively documented, its derivatives and related compounds have been shown to facilitate the synthesis of biologically active peptides and proteins. These peptides can exhibit various biological functions depending on their sequence and structure, including enzyme activity, receptor binding, and immunogenic properties. The efficient synthesis of peptide thioesters using this compound is particularly relevant in producing cyclic peptides and complex protein constructs .

The synthesis of Fmoc-Dbz(o-Alloc)-OH typically involves several steps:

- Preparation of Dbz Derivative: Starting from 3,4-diaminobenzoic acid, the Fmoc and Alloc groups are introduced sequentially.

- Solid-Phase Peptide Synthesis (SPPS): Fmoc-Dbz(o-Alloc)-OH is often utilized on solid supports where it acts as a linker for peptide assembly. This process includes:

Fmoc-Dbz(o-Alloc)-OH is primarily used in:

- Peptide Synthesis: It is crucial for synthesizing peptide thioesters that serve as intermediates in native chemical ligation.

- Protein Engineering: This compound aids in developing complex proteins and cyclic peptides that have therapeutic potential.

- Research: It is employed in studies related to protein folding, function, and interactions due to its ability to facilitate precise peptide assembly .

Interaction studies involving Fmoc-Dbz(o-Alloc)-OH typically focus on its role in facilitating peptide-peptide interactions through chemical ligation methods. These studies help elucidate mechanisms of action for synthesized peptides, including receptor binding affinities and enzymatic activities. Additionally, research into side reactions associated with its use informs best practices for minimizing unwanted byproducts during synthesis .

Several compounds are structurally or functionally similar to Fmoc-Dbz(o-Alloc)-OH, each offering unique advantages:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-Dbz-OH | 3-(9-Fluorenylmethyloxycarbonyl)amino-4-amino-benzoic acid | Lacks Alloc protection; simpler use |

| Fmoc-Dab-OH | 9-Fluorenylmethyloxycarbonyl derivative of 2,4-diaminobutyric acid | Useful in different coupling strategies |

| Fmoc-Lys(Boc)-Thr(ψMe,MePro)-OH | Incorporates additional protective groups for lysine | Enhanced stability during synthesis |

| Alloc-Dab-OH | Similar structure but without the Fmoc group | Directly usable in certain ligation methods |

Fmoc-Dbz(o-Alloc)-OH stands out due to its dual protection strategy (Fmoc and Alloc), which allows for greater flexibility and efficiency in synthesizing complex peptides while minimizing side reactions .